![molecular formula C18H15ClN4O2S B487811 3-(4-Chlorobenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 794549-94-3](/img/structure/B487811.png)
3-(4-Chlorobenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
The compound “3-(4-Chlorobenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a heterocyclic compound that results from the fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings . Thiadiazoles are a sub-family of azole compounds, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms .Mechanism of Action
Target of Action
It is known that thiadiazoles, a sub-family of azole compounds to which this compound belongs, are common structural motifs in pharmacology
Mode of Action
As a member of the thiadiazole family, it contains one sulfur and two nitrogen atoms in its five-membered heterocyclic structure
Biochemical Pathways
Compounds bearing the thiadiazole motif are fairly common in pharmacology, suggesting that they may interact with a variety of biochemical pathways
Result of Action
It is known that thiadiazole-containing compounds are common in pharmacology, suggesting that they may have significant molecular and cellular effects
Biochemical Analysis
Biochemical Properties
3-(4-Chlorobenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1) and epidermal growth factor receptor (EGFR), which are key players in DNA repair and cell signaling pathways, respectively . The compound binds to the active sites of these enzymes, thereby preventing their normal function. This inhibition can lead to the accumulation of DNA damage in cancer cells, making them more susceptible to apoptosis. Additionally, this compound interacts with various biomolecules through hydrogen bonding and hydrophobic interactions, further influencing its biochemical properties.
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, it induces apoptosis by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2 . This shift in gene expression leads to the activation of the intrinsic and extrinsic apoptotic pathways, resulting in cell death. Furthermore, the compound arrests the cell cycle at the G2/M phase, thereby inhibiting cell proliferation. In addition to its effects on cancer cells, this compound also influences cellular metabolism by modulating key metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of PARP-1 and EGFR, inhibiting their enzymatic activities . This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the amino acid residues in the active sites. The inhibition of PARP-1 leads to the accumulation of DNA damage, triggering apoptosis in cancer cells. Similarly, the inhibition of EGFR disrupts cell signaling pathways, leading to reduced cell proliferation and survival. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes Threshold effects have also been noted, with a minimum effective dose required to achieve significant antitumor activity
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing their activity and function. The compound also affects metabolic flux by modulating key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. This modulation can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments or organelles, influencing its activity. For example, the compound’s interaction with nuclear proteins can modulate gene expression, while its presence in the cytoplasm can affect metabolic pathways and cell signaling.
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-24-14-8-5-12(10-15(14)25-2)17-22-23-16(20-21-18(23)26-17)9-11-3-6-13(19)7-4-11/h3-8,10H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXJHTQBGYYCMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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